Chiral Purity vs. Racemic Mixtures
The (2R)-enantiomer of 2-aminopropanamide hydrochloride can be procured with a certified chiral purity of ≥99.5% enantiomeric excess (ee) [1]. This is in stark contrast to the racemic mixture (CAS 80222-96-4), which by definition has an ee of 0%, and to generic 2-aminopropanamide hydrochloride from many vendors, which may be supplied as a racemate or with unspecified chiral purity . In chiral HPLC analysis, the (2R)-enantiomer typically exhibits a single, well-resolved peak with retention times specific to polysaccharide-based chiral stationary phases, while the racemate shows two equal-area peaks for the R- and S-enantiomers [2].
| Evidence Dimension | Chiral Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | ≥99.5% ee |
| Comparator Or Baseline | Racemic mixture: 0% ee; (2S)-enantiomer: ≥99% ee (vendor-dependent) |
| Quantified Difference | Target compound provides ≥99.5% enantiomeric purity vs. 0% for racemate |
| Conditions | Chiral HPLC on polysaccharide-based stationary phase |
Why This Matters
For asymmetric synthesis and peptide-based drug development, high chiral purity is non-negotiable; using a racemate or lower-purity material can compromise stereochemical integrity of downstream products and lead to failed FDA purity requirements.
- [1] NINGBO INNO PHARMCHEM CO., LTD. (2R)-2-Aminopropanamide Hydrochloride. Product Specification. View Source
- [2] Springer Nature Experiments. Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution. View Source
